molecular formula C11H13N B3250038 3,3,5-Trimethyl-3H-indole CAS No. 200061-83-2

3,3,5-Trimethyl-3H-indole

Cat. No. B3250038
CAS RN: 200061-83-2
M. Wt: 159.23 g/mol
InChI Key: ZGFUHKORWBWVHF-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-3H-indole , also known as 2,3,3-trimethylindolenine , is an organic compound with the empirical formula C₁₁H₁₃N . It belongs to the class of heterocyclic compounds and contains an indole ring system. The compound exhibits interesting properties and has been studied for various applications in organic synthesis and beyond .


Synthesis Analysis

The synthesis of 3,3,5-Trimethyl-3H-indole involves several methods. One notable approach is the Fischer indole synthesis , which allows for the construction of the indole ring. In this process, an aromatic aldehyde reacts with an ammonium acetate derivative, leading to the formation of the indole core. Researchers have explored modifications of this classic method to tailor the substituents on the indole ring .


Molecular Structure Analysis

The molecular structure of 3,3,5-Trimethyl-3H-indole consists of a five-membered indole ring fused with a methyl group at positions 2, 3, and 3. The compound’s refractive index is approximately 1.549 . Here’s the simplified chemical structure:

   CH₃     |     N    / \   CH₃ CH₃ 

Chemical Reactions Analysis

3,3,5-Trimethyl-3H-indole participates in various chemical reactions, including alkylation , acylation , and oxidation . These reactions allow for the introduction of functional groups and modification of the indole scaffold. Researchers have explored its reactivity in the context of natural product synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 228-229°C at 744 mmHg .
  • Density : 0.992 g/mL at 25°C .
  • Refractive Index : 1.549 (n20/D) .

Safety and Hazards

  • Personal Protective Equipment : Use dust masks , eyeshields , and gloves when handling .

properties

IUPAC Name

3,3,5-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-4-5-10-9(6-8)11(2,3)7-12-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFUHKORWBWVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5-Trimethyl-3H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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